Tert-butyl N-(12-aminododecyl)carbamate
Overview
Description
Tert-butyl N-(12-aminododecyl)carbamate is a chemical compound with the molecular formula C17H36N2O2 and a molecular weight of 300.49 g/mol . It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is commonly used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .
Mechanism of Action
Target of Action
Tert-butyl N-(12-aminododecyl)carbamate, also known as Boc-NH-C12-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Boc-NH-C12-NH2 interacts with its targets through its terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), allowing it to form a covalent bond with the target protein . The Boc group can be deprotected under mild acidic conditions to form a free amine, which can then interact with the E3 ubiquitin ligase .
Biochemical Pathways
The primary biochemical pathway affected by Boc-NH-C12-NH2 is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to a target protein, PROTACs induce the ubiquitination and subsequent degradation of the target protein. This can affect various downstream pathways depending on the function of the target protein.
Result of Action
The result of Boc-NH-C12-NH2’s action is the degradation of the target protein. By linking the target protein to an E3 ubiquitin ligase, it induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can lead to a decrease in the target protein’s activity, altering cellular processes and potentially leading to therapeutic effects.
Action Environment
The action of Boc-NH-C12-NH2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other biomolecules can influence the stability and efficacy of the PROTAC.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(12-aminododecyl)carbamate can be synthesized through a reaction involving tert-butyl carbamate and 12-bromododecane. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(12-aminododecyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products formed are amides, esters, and imines, depending on the reactants used.
Deprotection Reactions: The major product is the free amine, which can further react with other compounds.
Scientific Research Applications
Tert-butyl N-(12-aminododecyl)carbamate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(6-aminohexyl)carbamate
- Tert-butyl N-(8-aminooctyl)carbamate
- Tert-butyl N-(10-aminodecyl)carbamate
Uniqueness
Tert-butyl N-(12-aminododecyl)carbamate is unique due to its longer alkane chain, which provides greater flexibility and distance between the terminal amine and Boc-protected amino groups. This makes it particularly useful in the synthesis of PROTACs, where the spatial arrangement of functional groups is crucial for effective protein targeting and degradation .
Properties
IUPAC Name |
tert-butyl N-(12-aminododecyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSCBYAYUUFEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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